1,2-Epoxy-4-vinylcyclohexane

Description

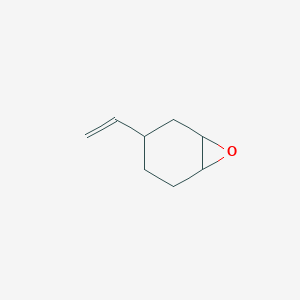

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-ethenyl-7-oxabicyclo[4.1.0]heptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O/c1-2-6-3-4-7-8(5-6)9-7/h2,6-8H,1,3-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLJFKNONPLNAPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1CCC2C(C1)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

29829-07-0 | |

| Record name | 7-Oxabicyclo[4.1.0]heptane, 3-ethenyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29829-07-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID10861725 | |

| Record name | 7-Oxabicyclo[4.1.0]heptane, 3-ethenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10861725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 7-Oxabicyclo[4.1.0]heptane, 3-ethenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

106-86-5 | |

| Record name | 4-Vinylcyclohexene oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106-86-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Oxabicyclo(4.1.0)heptane, 3-ethenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106865 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Epoxy-4-vinylcyclohexane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35409 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-Oxabicyclo[4.1.0]heptane, 3-ethenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 7-Oxabicyclo[4.1.0]heptane, 3-ethenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10861725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-epoxy-4-vinylcyclohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.125 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1,2-Epoxy-4-vinylcyclohexane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 1,2-epoxy-4-vinylcyclohexane, a versatile bifunctional molecule with significant applications in polymer chemistry, fine chemical synthesis, and as an intermediate for pharmaceuticals.[1][2] This document details established synthetic routes, including specific experimental protocols for the epoxidation of 4-vinylcyclohexene (B86511). Furthermore, it outlines the key analytical techniques for the structural elucidation and purity assessment of the target compound, supported by tabulated spectral data and visual workflows.

Introduction

This compound (also known as 4-vinyl-1-cyclohexene 1,2-epoxide) is a colorless to pale yellow liquid with a mild, sweet odor.[1][2] Its structure, featuring both a reactive epoxy ring and a vinyl group, makes it a valuable building block in organic synthesis. The strained three-membered epoxide ring is susceptible to nucleophilic attack, enabling a variety of ring-opening reactions, while the vinyl group can participate in polymerization and other addition reactions.[1][2][3] This dual functionality allows for the synthesis of a wide range of derivatives and polymers with tailored properties.[1][2][3]

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₁₂O |

| Molecular Weight | 124.18 g/mol [4] |

| CAS Number | 106-86-5[4] |

| Appearance | Colorless to pale yellow liquid[1][2] |

| Odor | Mild, slightly sweet[1][2] |

| Boiling Point | 169 °C |

| Melting Point | -100 °C[4] |

| Density | 0.952 g/mL at 25 °C |

| Refractive Index | 1.47[4] |

| Solubility | Sparingly soluble in water[2] |

Synthesis of this compound

The most common method for the synthesis of this compound is the selective epoxidation of the endocyclic double bond of 4-vinylcyclohexene.[1][2] This selectivity is attributed to the higher reactivity of the cyclohexene (B86901) double bond compared to the vinyl group's double bond. Common oxidizing agents include peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA) and peroxyacetic acid, as well as hydrogen peroxide in the presence of a catalyst.[1][2]

Epoxidation using Peroxyacetic Acid

This method offers high yields and selectivity under controlled conditions.

Caption: Epoxidation of 4-vinylcyclohexene with peroxyacetic acid.

Experimental Protocol:

-

Materials: 4-vinylcyclohexene (50 mL), 30% peroxyacetic acid (90 mL), ethyl acetate (B1210297) (200 mL), sodium carbonate (20.0 g).

-

Procedure:

-

To a stirred solution of 4-vinylcyclohexene in ethyl acetate in a reaction vessel, add sodium carbonate.

-

Cool the mixture to the desired reaction temperature (e.g., 25-45°C).

-

Slowly add the 30% peroxyacetic acid to the mixture while maintaining the temperature.

-

The reaction is typically allowed to proceed for 2 hours.[1]

-

After the reaction is complete, the mixture is washed with a solution of sodium sulfite (B76179) to decompose excess peroxide, followed by a wash with a saturated sodium bicarbonate solution and then brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product can be purified by fractional distillation to yield this compound with a purity of up to 99% and a yield of approximately 85%.[1]

-

Epoxidation using Hydrogen Peroxide and Acetic Anhydride (B1165640)

This in-situ generation of peroxyacetic acid is a common industrial approach.

Experimental Protocol:

-

Materials: 4-vinylcyclohexene (105 g), toluene (B28343) (305 g), acetic anhydride (113 g), sodium acetate (10 g), 45% hydrogen peroxide (100 g), 50% sodium hydroxide (B78521) solution, 10% sodium sulfite solution.

-

Procedure:

-

In a three-necked flask equipped with a stirrer and a dropping funnel, combine 4-vinylcyclohexene, toluene, acetic anhydride, and sodium acetate.

-

Cool the mixture to 5-15°C with stirring.[2]

-

Slowly add the 45% hydrogen peroxide, ensuring the reaction temperature does not exceed 25°C. The addition typically takes about 1.5 hours.[2]

-

After the addition is complete, continue stirring for 6 hours.[2]

-

Slowly add 50% sodium hydroxide solution to adjust the pH to 10-12.[2]

-

Allow the phases to separate and collect the upper organic phase.

-

Wash the organic phase with a 10% sodium sulfite solution.

-

Remove the solvent (toluene) by distillation to obtain the crude product.

-

Purify the crude product by rectification to obtain this compound with a purity of over 99% and a yield of up to 92%.[2]

-

Characterization of this compound

A combination of spectroscopic techniques is employed to confirm the structure and assess the purity of the synthesized this compound.

Caption: A typical workflow for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are fundamental for the structural confirmation of this compound.

Table 2: ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~5.8 | m | -CH=CH₂ |

| ~5.0 | m | -CH=CH₂ |

| ~3.1 | m | Epoxide CH |

| ~2.2-1.2 | m | Cyclohexane (B81311) CH₂ and CH |

Table 3: ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~142 | -C H=CH₂ |

| ~114 | -CH=C H₂ |

| ~52 | Epoxide C H |

| ~30-25 | Cyclohexane C H₂ and C H |

Experimental Protocol (General):

-

Instrumentation: A standard NMR spectrometer (e.g., 300 or 500 MHz).

-

Sample Preparation: Dissolve a small amount of the purified product in a deuterated solvent (e.g., CDCl₃).

-

Analysis: Acquire ¹H and ¹³C NMR spectra. The chemical shifts, multiplicities, and integration values are used to confirm the presence of the vinyl and epoxy groups and the cyclohexane ring structure.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the characteristic functional groups present in the molecule.

Table 4: FTIR Spectral Data

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3080 | C-H stretch | Vinyl C-H |

| ~2920-2850 | C-H stretch | Aliphatic C-H |

| ~1640 | C=C stretch | Vinyl C=C |

| ~1250 | C-O stretch | Epoxide ring "breathing" |

| ~910 | C-H bend | Vinyl =C-H out-of-plane |

| ~840 | C-O-C stretch | Epoxide ring |

Experimental Protocol (General):

-

Instrumentation: A standard FTIR spectrometer.

-

Sample Preparation: A thin film of the liquid sample can be placed between two KBr or NaCl plates.

-

Analysis: The infrared spectrum is recorded. The presence of absorption bands corresponding to the vinyl and epoxy functional groups, as well as the absence of a broad O-H band (indicating no significant hydrolysis), confirms the structure.[5][6]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for assessing the purity of the sample and confirming its molecular weight.

Table 5: Mass Spectrometry Data

| m/z | Interpretation |

| 124 | Molecular ion [M]⁺ |

| 95 | [M - C₂H₅]⁺ |

| 79 | [C₆H₇]⁺ (Cyclohexadienyl cation) |

Experimental Protocol (General):

-

Instrumentation: A standard GC-MS system.

-

Sample Preparation: A dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) is prepared.

-

GC Conditions: A suitable capillary column (e.g., DB-5 or equivalent) is used. The oven temperature program is optimized to achieve good separation of the product from any impurities or starting materials.

-

MS Conditions: The mass spectrometer is typically operated in electron ionization (EI) mode.

-

Analysis: The gas chromatogram indicates the purity of the sample, with the retention time being characteristic of the compound. The mass spectrum provides the molecular weight of the compound and its fragmentation pattern, which can be used for structural confirmation.

Conclusion

This technical guide has detailed the primary synthetic routes to this compound and the essential analytical methods for its characterization. The provided experimental protocols and tabulated data serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, facilitating the reliable synthesis and verification of this important chemical intermediate. The unique bifunctional nature of this compound continues to make it a molecule of significant interest for the development of novel materials and complex organic structures.

References

An In-depth Technical Guide to 1,2-Epoxy-4-vinylcyclohexane: Properties, Synthesis, and Applications in Research and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Epoxy-4-vinylcyclohexane is a bifunctional organic compound featuring both a reactive epoxide ring and a vinyl group attached to a cyclohexane (B81311) core.[1] This unique structural combination makes it a valuable intermediate in organic synthesis, particularly in the production of polymers and specialty chemicals.[1][2] In the context of pharmaceutical research and drug development, its significance is primarily understood through its role as a metabolite of 4-vinylcyclohexene (B86511) and as a versatile building block for the synthesis of more complex molecules. This guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and analysis, and an exploration of its relevance in biological systems and drug development.

Physical and Chemical Properties

This compound is a colorless to pale yellow liquid with a mild, sweet odor at room temperature.[1] It is characterized by moderate volatility and is sparingly soluble in water.[1] The strained three-membered epoxide ring renders the molecule reactive towards nucleophiles.[1]

Table 1: Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₁₂O | [3] |

| Molecular Weight | 124.18 g/mol | [4] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Odor | Mild, sweet, fruity | [1] |

| Boiling Point | 169 °C | [5] |

| Melting Point | -100 °C | [5] |

| Density | 0.952 g/mL at 25 °C | [4] |

| Refractive Index (n²⁰/D) | 1.469 | [4] |

| Solubility | Sparingly soluble in water | [1] |

| Vapor Pressure | 2.1 mmHg at 25 °C (Predicted) | [6] |

| Flash Point | 46 °C (closed cup) | [5] |

Table 2: Chemical Identifiers

| Identifier | Value | Reference |

| CAS Number | 106-86-5 | [4] |

| IUPAC Name | 3-ethenyl-7-oxabicyclo[4.1.0]heptane | [3] |

| Synonyms | 4-Vinyl-1-cyclohexene 1,2-epoxide, Vinylcyclohexene monoxide | [4] |

| InChI | InChI=1S/C8H12O/c1-2-6-3-4-7-8(5-6)9-7/h2,6-8H,1,3-5H2 | [3] |

| InChIKey | SLJFKNONPLNAPF-UHFFFAOYSA-N | [3] |

| SMILES | C=CC1CCC2OC2C1 | [4] |

Experimental Protocols

Synthesis: Epoxidation of 4-Vinylcyclohexene with m-CPBA

A common and effective method for the synthesis of this compound is the epoxidation of 4-vinylcyclohexene using meta-chloroperoxybenzoic acid (m-CPBA).[1] This reaction is known for its high stereoselectivity.[1]

Materials:

-

4-Vinylcyclohexene

-

meta-Chloroperoxybenzoic acid (m-CPBA, 77% max)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium sulfite (B76179) (Na₂SO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-vinylcyclohexene in dichloromethane (DCM).

-

Cool the solution in an ice bath to 0 °C.

-

Slowly add a solution of m-CPBA in DCM to the cooled solution of 4-vinylcyclohexene over a period of 30-60 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium sulfite to destroy any excess peroxide.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (to remove m-chlorobenzoic acid), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.[7][8]

Logical Workflow for Synthesis and Purification:

Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile compounds like this compound, allowing for both separation and identification.

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (e.g., Agilent 7890B GC with 5977A MSD).[9]

Typical GC-MS Parameters:

-

Column: A non-polar or low-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness), is generally suitable.[10]

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium with a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: Increase to 200 °C at a rate of 10 °C/min.

-

Hold: Maintain at 200 °C for 5 minutes.

-

-

MSD Parameters:

Sample Preparation:

-

Dilute the sample in a suitable solvent such as dichloromethane or ethyl acetate (B1210297) to an appropriate concentration (e.g., 100 ppm).

Analysis: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation of this compound. Both ¹H and ¹³C NMR spectra provide detailed information about the molecular structure.

Instrumentation:

-

A standard NMR spectrometer (e.g., Bruker Avance 400 MHz).

Typical Experimental Conditions:

-

Solvent: Deuterated chloroform (B151607) (CDCl₃).[6]

-

Temperature: 298 K (25 °C).

-

¹H NMR:

-

Frequency: 400 MHz.

-

Number of Scans: 16.

-

Relaxation Delay: 1.0 s.

-

-

¹³C NMR:

-

Frequency: 100 MHz.

-

Number of Scans: 1024.

-

Relaxation Delay: 2.0 s.

-

Spectra for this compound are publicly available for reference in databases such as the NIST WebBook and ChemicalBook.[3][11]

Biological Activity and Relevance in Drug Development

The primary relevance of this compound in drug development and biological research stems from its role as a metabolite of 4-vinylcyclohexene.[12] 4-Vinylcyclohexene is known to cause ovarian toxicity in animal models, and this effect is mediated by its epoxidation to this compound and subsequently to 4-vinylcyclohexene diepoxide (VCD).[12] The diepoxide is particularly potent in destroying ovarian follicles.[12]

Metabolism and Toxicity

The metabolism of 4-vinylcyclohexene to its epoxide metabolites is a critical step in its toxicity.[12] This bioactivation process is catalyzed by cytochrome P450 enzymes in the liver.[12]

Metabolic Pathway of 4-Vinylcyclohexene:

Modulation of Signaling Pathways

While direct studies on the interaction of this compound with specific signaling pathways are limited, research on its more toxic metabolite, VCD, has provided valuable insights. VCD is used to create animal models of premature ovarian insufficiency and has been shown to have hormone-like effects. It can rapidly activate the PI3K/Akt/mTOR signaling pathway, a critical pathway involved in cell survival, growth, and proliferation.[13][14][15] Dysregulation of this pathway is implicated in various diseases, including cancer.[14][16][17]

Simplified PI3K/Akt/mTOR Signaling Pathway:

The ability of VCD to modulate this pathway suggests that other reactive epoxides, including its precursor this compound, could potentially have similar, albeit likely less potent, effects. This opens avenues for research into the biological activities of this class of compounds.

Applications in Drug Delivery and Synthesis

This compound is explored for biomedical applications, including its use in drug delivery systems and as a scaffold for tissue engineering. Its biocompatibility and ability to form hydrogels make it an interesting candidate for these applications. Furthermore, its bifunctional nature makes it a useful building block in the synthesis of pharmaceutical intermediates.[2] The epoxide can undergo ring-opening reactions with various nucleophiles, while the vinyl group can participate in a range of addition and polymerization reactions, allowing for the construction of complex molecular architectures.

Conclusion

This compound is a versatile chemical intermediate with well-defined physical and chemical properties. Its synthesis and analysis can be achieved through standard organic chemistry techniques. While its biological significance is largely tied to its role as a toxic metabolite of 4-vinylcyclohexene, the emerging understanding of how its diepoxide derivative interacts with key cellular signaling pathways, such as the PI3K/Akt/mTOR pathway, presents new opportunities for research. For drug development professionals, this compound holds potential both as a tool for studying mechanisms of toxicity and as a versatile building block for the synthesis of novel therapeutic agents and drug delivery systems. Further investigation into its direct biological activities is warranted to fully elucidate its potential in the pharmaceutical sciences.

References

- 1. Page loading... [guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound [webbook.nist.gov]

- 4. 4-乙烯基-1-环己烯-1,2-环氧,异构体混合物 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound (mixture of isomers) 98.0+%, TCI America 25 mL | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 6. 4-Vinyl-1-cyclohexene | C8H12 | CID 7499 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Purification by Fractional distillation/crystallisation (Procedure) : Organic Chemistry Virtual Lab : Chemical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 8. m.youtube.com [m.youtube.com]

- 9. mdpi.com [mdpi.com]

- 10. arxiv.org [arxiv.org]

- 11. This compound(106-86-5) 1H NMR [m.chemicalbook.com]

- 12. 4-Vinylcyclohexene - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. scispace.com [scispace.com]

- 14. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 15. Targeting the PI3K/Akt/mTOR pathway: effective combinations and clinical considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 16. cdn.fortunejournals.com [cdn.fortunejournals.com]

- 17. Targeting the PI3K-Akt-mTOR signaling pathway involved in vasculogenic mimicry promoted by cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1,2-Epoxy-4-vinylcyclohexane (CAS Number 106-86-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Epoxy-4-vinylcyclohexane, with the CAS number 106-86-5, is a versatile bifunctional molecule featuring both a reactive epoxide ring and a vinyl group.[1] This unique structural combination makes it a valuable intermediate in a wide range of chemical syntheses, from the production of specialty polymers and adhesives to its use as a building block in the development of complex organic molecules, including pharmaceutical agents.[1][2][3] This technical guide provides a comprehensive overview of the core chemical and physical properties, detailed experimental protocols for its synthesis and characterization, and an exploration of its key chemical reactions. Furthermore, it delves into the toxicological profile of this compound, focusing on its metabolic pathways and mechanisms of toxicity. This document is intended to serve as a thorough resource for researchers and professionals in the fields of chemistry and drug development.

Chemical and Physical Properties

This compound is a colorless liquid at room temperature with a characteristically sweet, fruity odor.[1] It is sparingly soluble in water but miscible with many organic solvents.[1] The presence of the strained epoxide ring makes it a reactive molecule, susceptible to nucleophilic attack.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 106-86-5 | [4] |

| Molecular Formula | C₈H₁₂O | [4] |

| Molecular Weight | 124.18 g/mol | [4] |

| Appearance | Colorless liquid | [1] |

| Odor | Sweet, fruity | [1] |

| Boiling Point | 169 °C (lit.) | [2] |

| Melting Point | -100 °C (lit.) | [5] |

| Density | 0.952 g/mL at 25 °C (lit.) | [2] |

| Refractive Index (n20/D) | 1.469 (lit.) | [2] |

| Solubility in Water | Sparingly soluble | [1] |

Synthesis and Purification

The most common method for the synthesis of this compound is the epoxidation of its precursor, 4-vinylcyclohexene (B86511).[1] This reaction can be achieved using various oxidizing agents, with peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) being a prevalent choice in laboratory settings.[1][6]

Experimental Protocol: Synthesis via Epoxidation with m-CPBA

This protocol outlines a general procedure for the synthesis of this compound using m-CPBA.

Materials:

-

4-Vinylcyclohexene

-

meta-Chloroperoxybenzoic acid (m-CPBA, purified)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Sodium thiosulfate (B1220275) (Na₂S₂O₃), 10% aqueous solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-vinylcyclohexene in dichloromethane.

-

Cool the solution in an ice bath.

-

Slowly add a solution of purified m-CPBA in dichloromethane to the stirred solution of 4-vinylcyclohexene. The slow addition is crucial to control the reaction temperature and prevent side reactions.[7]

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, quench the reaction by adding a 10% aqueous solution of sodium thiosulfate to destroy any excess peroxy acid.

-

Transfer the mixture to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to remove m-chlorobenzoic acid) and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Experimental Protocol: Purification by Fractional Distillation

The crude this compound can be purified by fractional distillation under reduced pressure.

Procedure:

-

Set up a fractional distillation apparatus.

-

Transfer the crude product to the distillation flask.

-

Heat the flask gently under reduced pressure.

-

Collect the fraction that distills at the appropriate boiling point and pressure. The boiling point of this compound is 169 °C at atmospheric pressure.[2]

References

- 1. Alkylating properties and genetic activity of 4-vinylcyclohexene metabolites and structurally related epoxides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 4. mdpi.com [mdpi.com]

- 5. This compound [webbook.nist.gov]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

Spectroscopic Profile of 1,2-Epoxy-4-vinylcyclohexane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,2-Epoxy-4-vinylcyclohexane, a versatile bifunctional molecule with applications in polymer chemistry and organic synthesis. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering valuable data for compound identification, purity assessment, and structural elucidation.

Chemical Structure and Properties

-

IUPAC Name: 3-Ethenyl-7-oxabicyclo[4.1.0]heptane

-

Synonyms: 4-Vinyl-1,2-epoxycyclohexane, this compound

-

CAS Number: 106-86-5[1]

-

Molecular Formula: C₈H₁₂O[1]

-

Molecular Weight: 124.18 g/mol [1]

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 5.85 - 5.75 | m | 1H | =CH- |

| 5.05 - 4.90 | m | 2H | =CH₂ |

| 3.15 - 3.05 | m | 2H | H-1, H-2 (epoxide) |

| 2.30 - 1.20 | m | 7H | Cyclohexyl protons |

Note: Specific peak assignments and coupling constants may vary depending on the solvent and instrument frequency. The data presented is a representative compilation from various sources.

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (ppm) | Assignment |

| 141.5 | =CH- |

| 114.2 | =CH₂ |

| 52.5 | C-1 (epoxide) |

| 51.8 | C-2 (epoxide) |

| 35.0 | C-4 |

| 30.1 | C-3 |

| 29.5 | C-5 |

| 25.2 | C-6 |

Note: The chemical shifts are referenced to a standard solvent signal.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3075 | Medium | =C-H stretch (vinyl) |

| 2995 - 2840 | Strong | C-H stretch (aliphatic) |

| 1645 | Medium | C=C stretch (vinyl) |

| 1250 | Strong | C-O stretch (epoxide, asymmetric) |

| 915 | Strong | C-H bend (vinyl, out-of-plane) |

| 840 | Strong | C-O stretch (epoxide, symmetric) |

Note: The IR spectrum is characterized by the presence of both the vinyl group and the epoxide ring vibrations.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Intensity (%) | Assignment |

| 124 | 15 | [M]⁺ (Molecular Ion) |

| 95 | 100 | [M - C₂H₃O]⁺ |

| 81 | 85 | [C₆H₉]⁺ |

| 79 | 70 | [C₆H₇]⁺ |

| 67 | 60 | [C₅H₇]⁺ |

| 54 | 55 | [C₄H₆]⁺ |

Note: The fragmentation pattern is consistent with the loss of fragments from the vinyl and epoxy groups.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Instrument parameters should be optimized for the specific sample and desired resolution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

-

Use a standard pulse sequence (e.g., zg30).

-

Set the spectral width to cover the range of -1 to 10 ppm.

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Process the data with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and Fourier transform.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum on the same instrument.

-

Use a proton-decoupled pulse sequence (e.g., zgpg30).

-

Set the spectral width to cover the range of 0 to 150 ppm.

-

Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

Process the data with an appropriate window function and Fourier transform.

-

Reference the spectrum to the solvent peak.

-

Infrared (IR) Spectroscopy

-

Sample Preparation: As this compound is a liquid, the spectrum can be obtained neat. Place a small drop of the liquid between two KBr or NaCl plates to form a thin film.

-

Data Acquisition:

-

Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Record a background spectrum of the clean plates.

-

Place the sample plates in the spectrometer's sample holder.

-

Acquire the sample spectrum over the range of 4000 to 400 cm⁻¹.

-

Average a sufficient number of scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

The final spectrum is presented in terms of transmittance or absorbance.

-

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the volatile liquid sample into the mass spectrometer via a gas chromatography (GC-MS) system or a direct insertion probe.

-

Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

-

Mass Analysis: Scan a mass range of m/z 30 to 200 to detect the molecular ion and major fragment ions.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

References

Thermal Stability of 1,2-Epoxy-4-vinylcyclohexane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Epoxy-4-vinylcyclohexane, also known as 4-vinylcyclohexene (B86511) monoepoxide, is a bifunctional molecule containing both a reactive epoxide ring and a vinyl group. This unique structure makes it a valuable intermediate in the synthesis of specialty polymers, resins, and fine chemicals. However, the presence of the strained epoxide ring raises important questions about its thermal stability. Understanding the behavior of this compound under thermal stress is critical for ensuring safe handling, storage, and processing, as well as for controlling polymerization and other chemical reactions.

This technical guide provides a comprehensive overview of the available information on the thermal stability of this compound. Due to a lack of specific, publicly available quantitative data on its thermal decomposition, this guide also furnishes detailed, representative experimental protocols for assessing its thermal hazards using standard analytical techniques.

Core Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound relevant to its thermal stability is presented below. This data is compiled from various chemical safety and supplier datasheets.

| Property | Value | Source |

| Molecular Formula | C₈H₁₂O | --INVALID-LINK-- |

| Molecular Weight | 124.18 g/mol | --INVALID-LINK-- |

| Boiling Point | 169 °C | --INVALID-LINK-- |

| Flash Point | 46 °C (closed cup) | --INVALID-LINK--, --INVALID-LINK-- |

| Form | Liquid | --INVALID-LINK-- |

| Density | 0.952 g/mL at 25 °C | --INVALID-LINK-- |

| Decomposition Temperature | No data available | --INVALID-LINK--, --INVALID-LINK--, --INVALID-LINK-- |

Thermal Hazard Overview

Experimental Protocols for Thermal Stability Assessment

To determine the thermal stability of this compound, a combination of thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) is recommended. The following are detailed, representative protocols that can be adapted for this purpose.

Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the temperatures at which the material begins to decompose and to characterize its mass loss profile as a function of temperature.

Apparatus:

-

Thermogravimetric Analyzer (e.g., TA Instruments Q50, Mettler Toledo TGA/DSC)

-

High-purity nitrogen and air gas supplies

-

Aluminum or platinum sample pans

-

Microbalance

Procedure:

-

Sample Preparation: Place approximately 5-10 mg of this compound into a tared TGA sample pan.

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with high-purity nitrogen at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere.

-

-

Thermal Program:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

-

Record the mass loss and temperature continuously.

-

-

Data Analysis:

-

Plot the percentage of initial mass versus temperature.

-

Determine the onset decomposition temperature (T_onset), which is often calculated as the intersection of the baseline with the tangent of the decomposition curve.

-

Note the temperature at 5% mass loss (T₅) and the temperature of maximum decomposition rate (T_peak).

-

If performing in air, note any differences in the decomposition profile which may indicate oxidative degradation.

-

Differential Scanning Calorimetry (DSC) Protocol

Objective: To determine the onset temperature of exothermic or endothermic events, such as decomposition or polymerization, and to quantify the heat released or absorbed (enthalpy).

Apparatus:

-

Differential Scanning Calorimeter (e.g., TA Instruments Q20, Mettler Toledo DSC 3)

-

High-pressure stainless steel or gold-plated copper crucibles suitable for reactive liquids.

-

Crimping press for sealing crucibles.

-

High-purity nitrogen gas supply.

Procedure:

-

Sample Preparation:

-

Tare a high-pressure DSC crucible.

-

Dispense 1-3 mg of this compound into the crucible.

-

Hermetically seal the crucible using the crimping press. This is crucial to prevent evaporation and contain any pressure generated during decomposition.

-

-

Instrument Setup:

-

Place the sealed sample crucible and an empty, sealed reference crucible into the DSC cell.

-

Purge the cell with high-purity nitrogen at a flow rate of 20-50 mL/min.

-

-

Thermal Program:

-

Equilibrate the cell at a temperature well below the expected decomposition temperature (e.g., 30 °C).

-

Ramp the temperature at a controlled rate, typically 5-10 °C/min, to a final temperature beyond the decomposition event (e.g., 350-400 °C).

-

-

Data Analysis:

-

Plot the heat flow (W/g) versus temperature (°C).

-

Identify and integrate any exothermic peaks to determine the enthalpy of decomposition (ΔH_d) in J/g.

-

Determine the onset temperature of the exothermic event (T_onset), which indicates the beginning of the thermal decomposition.

-

Logical Workflow for Thermal Hazard Assessment

The following diagram illustrates a logical workflow for assessing the thermal hazards of a reactive chemical like this compound.

References

Solubility Profile of 1,2-Epoxy-4-vinylcyclohexane in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1,2-Epoxy-4-vinylcyclohexane, a versatile bifunctional molecule with applications in polymer chemistry and specialty chemical synthesis. Due to its reactive epoxide ring and vinyl group, understanding its behavior in various solvents is crucial for its application in synthesis, formulation, and purification processes.

Core Topic: Solubility of this compound

This compound (CAS No. 106-86-5) is a colorless liquid with a molecular weight of 124.18 g/mol .[1] Its structure, featuring a non-polar cyclohexane (B81311) ring and a polar epoxide group, results in a nuanced solubility profile.

Quantitative Solubility Data

The following table summarizes the available qualitative and inferred solubility information for this compound. Researchers are encouraged to determine quantitative solubility for their specific applications using the experimental protocols outlined in the subsequent section.

| Solvent | Chemical Formula | Polarity | Solubility/Miscibility | Citation |

| Water | H₂O | Polar | Sparingly/Slightly Soluble | [2] |

| Toluene | C₇H₈ | Non-polar | Expected to be Miscible | [3] |

| Hexane | C₆H₁₄ | Non-polar | Expected to be Miscible | [3] |

| Diethyl Ether | (C₂H₅)₂O | Weakly Polar | Expected to be Miscible | [3][4] |

| Benzene | C₆H₆ | Non-polar | Expected to be Miscible | [4] |

| Petroleum Ether | N/A | Non-polar | Expected to be Miscible | [4] |

Note: "Expected to be Miscible" is an inference based on the solubility of the structurally similar precursor, 4-vinylcyclohexene, and general principles of chemical solubility.

Experimental Protocols

For researchers requiring precise solubility data, the following experimental protocols can be employed.

Protocol 1: Determination of Miscibility (Qualitative)

This protocol provides a rapid assessment of whether this compound is miscible with a given liquid solvent.

Materials:

-

This compound

-

Solvent of interest

-

Small glass test tubes with stoppers

-

Pipettes or graduated cylinders

Procedure:

-

Add 1 mL of the solvent of interest to a clean, dry test tube.

-

Add 1 mL of this compound to the same test tube.

-

Stopper the test tube and shake vigorously for 30 seconds.

-

Allow the mixture to stand undisturbed for at least 5 minutes and observe.

-

Observation:

-

If a single, clear, homogeneous phase is observed, the two liquids are miscible.

-

If two distinct layers form, or if the solution appears cloudy or forms an emulsion, the liquids are immiscible or partially miscible.

-

Protocol 2: Gravimetric Determination of Solubility (Quantitative)

This method determines the solubility of this compound in a solvent at a specific temperature.

Materials:

-

This compound

-

Solvent of interest

-

Analytical balance (accurate to ±0.0001 g)

-

Thermostatic water bath or incubator

-

Vials with sealed caps

-

Syringe and filter (if necessary for clarification)

-

Evaporating dish or pre-weighed beaker

-

Drying oven or vacuum desiccator

Procedure:

-

Prepare a series of vials each containing a known volume or mass of the solvent of interest.

-

Add an excess amount of this compound to each vial.

-

Seal the vials and place them in a thermostatic bath set to the desired temperature.

-

Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the vials to stand undisturbed in the thermostatic bath until any undissolved this compound has settled.

-

Carefully withdraw a known volume of the clear, saturated supernatant using a pipette. If the supernatant is not perfectly clear, use a syringe filter.

-

Transfer the aliquot of the saturated solution to a pre-weighed evaporating dish.

-

Record the exact weight of the evaporating dish with the solution.

-

Carefully evaporate the solvent from the dish in a drying oven or vacuum desiccator until a constant weight of the non-volatile this compound is achieved.

-

Calculation:

-

Mass of dissolved this compound = (Mass of dish + residue) - (Mass of empty dish)

-

Mass of solvent = (Mass of dish + solution) - (Mass of dish + residue)

-

Solubility ( g/100 g solvent) = (Mass of dissolved this compound / Mass of solvent) x 100

-

Mandatory Visualization

The following diagram illustrates a typical experimental workflow for the synthesis of this compound from its precursor, 4-vinylcyclohexene. This process commonly involves an epoxidation reaction.[2]

Caption: Synthesis workflow for this compound.

References

An In-depth Technical Guide to the Epoxidation of 1,2-Epoxy-4-vinylcyclohexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the epoxidation of 1,2-epoxy-4-vinylcyclohexane, a critical chemical transformation in the synthesis of various organic compounds, including those with applications in drug development and material science. This document details the reaction mechanisms, experimental protocols, and quantitative data associated with the selective epoxidation of the vinyl group in this compound, which is initially formed from the more reactive cycloalkene double bond of 4-vinylcyclohexene (B86511).

Introduction

This compound is a bifunctional molecule containing both an epoxide and a vinyl group. The selective epoxidation of the remaining vinyl group is a key step in producing 4-vinylcyclohexene dioxide, a compound used as a crosslinking agent for epoxy resins and as an intermediate in the synthesis of various specialty chemicals.[1] The epoxidation of the precursor, 4-vinylcyclohexene, proceeds in a stepwise manner, with the endocyclic double bond being more reactive and thus epoxidized first to yield this compound.[2] This guide focuses on the subsequent epoxidation of this monoepoxide.

Reaction Mechanism

The epoxidation of the vinyl group in this compound, similar to the epoxidation of alkenes in general, is typically achieved using peroxy acids or metal-catalyzed hydroperoxide systems.

Epoxidation with Peroxy Acids (e.g., m-CPBA, Peroxyacetic Acid)

The reaction with peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA) or peroxyacetic acid, proceeds through a concerted, stereospecific mechanism often referred to as the "butterfly mechanism".[3][4][5] In this single-step process, the oxygen atom from the peroxy acid is transferred to the double bond of the vinyl group.[5]

Caption: Concerted mechanism of vinyl group epoxidation using a peroxy acid.

Experimental Protocols & Quantitative Data

The epoxidation of 4-vinylcyclohexene (the precursor to this compound) and by extension, the epoxidation of the vinyl group in the monoepoxide, can be carried out using various methods. The choice of oxidant and catalyst significantly influences the reaction's efficiency, selectivity, and conditions.

Epoxidation with Peroxyacetic Acid

This method is commonly used for the industrial production of 4-vinylcyclohexene dioxide.[6][7]

Experimental Protocol: A general procedure involves the reaction of 4-vinylcyclohexene with peroxyacetic acid in an inert solvent.[7] To achieve high yields of the monoepoxide (this compound), the reaction conditions can be optimized. One study found that using acetic ester as a solvent and adding sodium carbonate to maintain a weakly acidic pH increases the yield.[8]

Quantitative Data Summary:

| Oxidant | Substrate | Solvent | Temperature (°C) | Time (h) | Yield of this compound (%) | Purity (%) | Reference |

| 30% Peroxyacetic Acid | 4-Vinylcyclohexene | Acetic Ester | 45 | 2 | 85 | 99 | [8] |

Epoxidation with tert-Butyl Hydroperoxide (TBHP) and a Catalyst

This method offers a greener alternative to peroxy acids, often utilizing a heterogeneous catalyst that can be recycled.[9] A common catalyst is a polystyrene-supported molybdenum(VI) complex (Ps.AMP.Mo).[9][10]

Experimental Protocol: The epoxidation is typically carried out in a batch reactor. 4-vinyl-1-cyclohexene and TBHP are mixed without a co-solvent. The mixture is stirred and heated to the desired temperature, after which the catalyst is added. Samples are taken at intervals and analyzed by gas chromatography (GC).[1]

Quantitative Data Summary for Batch Reactor:

| Parameter | Conditions | TBHP Conversion (%) | This compound Yield (%) | Reference |

| Temperature | 60°C | - | ~85 (at 10 min) | [9] |

| 70°C | - | ~90 (at 10 min) | [9] | |

| 80°C | - | ~95 (at 10 min) | [9] | |

| Feed Molar Ratio (4-VCH:TBHP) | 2.5:1 | - | ~92 (at 260 min) | [9] |

| 5:1 | - | ~96 (at 260 min) | [9] | |

| 10:1 | - | ~98 (at 260 min) | [9] | |

| Catalyst Loading (mol% Mo) | 0.15 | - | ~80 (at 260 min) | [9] |

| 0.3 | - | ~95 (at 260 min) | [9] | |

| 0.6 | - | ~95 (at 260 min) | [9] |

Experimental Workflow:

Caption: Generalized workflow for batch epoxidation of 4-vinylcyclohexene.

Chemo- and Stereoselectivity

The epoxidation of 4-vinylcyclohexene exhibits significant chemoselectivity. The electron-rich double bond within the cyclohexene (B86901) ring is more nucleophilic and therefore reacts faster with electrophilic epoxidizing agents than the less substituted vinyl group.[2] This allows for the selective synthesis of this compound. Further epoxidation of the vinyl group then leads to the formation of 4-vinylcyclohexene dioxide.

The epoxidation reaction is also stereospecific, meaning the stereochemistry of the starting alkene is retained in the epoxide product. The attack of the epoxidizing agent can occur from either face of the double bond, potentially leading to a mixture of diastereomers, although steric hindrance can favor one approach.

Conclusion

The epoxidation of this compound is a crucial step in the synthesis of diepoxides and other valuable chemical intermediates. The choice of the epoxidation method, including the oxidizing agent and catalyst, allows for the tuning of reaction conditions to achieve high yields and selectivity. Understanding the underlying reaction mechanisms and having access to detailed experimental protocols are essential for researchers and professionals in the fields of organic synthesis and drug development to effectively utilize this versatile chemical transformation. The data and methodologies presented in this guide provide a solid foundation for the practical application and further investigation of this important reaction.

References

- 1. This compound | 106-86-5 [chemicalbook.com]

- 2. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 3. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. leah4sci.com [leah4sci.com]

- 6. The role of epoxidation in 4-vinylcyclohexene-induced ovarian toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 4-Vinylcyclohexene Diepoxide - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. files.core.ac.uk [files.core.ac.uk]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Isomeric Mixture Analysis of 1,2-Epoxy-4-vinylcyclohexane

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Epoxy-4-vinylcyclohexane is a versatile bifunctional molecule utilized in the synthesis of polymers and fine chemicals.[1] It is commercially available as a mixture of stereoisomers. A thorough understanding of the isomeric composition of this raw material is critical for ensuring the stereochemical integrity and performance of the final products. This technical guide provides a comprehensive overview of the analytical methodologies for the separation and quantification of the diastereomeric and enantiomeric isomers of this compound. Detailed experimental protocols for chiral gas chromatography (GC), high-performance liquid chromatography (HPLC), and nuclear magnetic resonance (NMR) spectroscopy are presented, along with data interpretation strategies.

Introduction to the Isomeric Complexity of this compound

This compound possesses three chiral centers, leading to the potential for multiple stereoisomers. The commercial product is typically synthesized via the epoxidation of 4-vinylcyclohexene, a process that results in a mixture of diastereomers and enantiomers.[1] The primary isomers present are the cis and trans diastereomers, each existing as a pair of enantiomers. The relative orientation of the vinyl group and the epoxide ring defines these diastereomers and significantly influences their chemical reactivity and the properties of subsequent polymeric materials.

Key Physical and Chemical Properties:

| Property | Value |

| Molecular Formula | C₈H₁₂O |

| Molecular Weight | 124.18 g/mol |

| CAS Number | 106-86-5 |

| Appearance | Colorless liquid |

| Purity (as mixture) | >98.0% (by GC) |

Analytical Strategies for Isomeric Separation and Quantification

The analysis of the isomeric mixture of this compound necessitates high-resolution separation techniques capable of distinguishing between stereoisomers. Gas chromatography, particularly with chiral stationary phases, is a primary tool for this purpose. HPLC offers an alternative approach, especially for diastereomer separation. NMR spectroscopy provides a powerful method for determining the diastereomeric ratio in the mixture.

References

An In-depth Technical Guide to 1,2-Epoxy-4-vinylcyclohexane: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Epoxy-4-vinylcyclohexane, a bifunctional molecule featuring both a reactive epoxide ring and a vinyl group, has carved a niche for itself as a valuable intermediate in polymer chemistry and organic synthesis. Its unique structure allows for a variety of chemical transformations, making it a versatile building block for the creation of complex molecules and advanced materials. This technical guide provides a comprehensive overview of the discovery, synthesis, and historical development of this compound, with a focus on quantitative data, detailed experimental methodologies, and the underlying chemical principles.

Discovery and Historical Synthesis

The first reported synthesis of this compound dates back to the late 20th century, emerging from research focused on the chemical modification of cycloolefins for applications in polymer and fine chemical synthesis.[1] The primary route to its synthesis has historically been the epoxidation of 4-vinylcyclohexene (B86511).[1]

Early Synthesis with Peracetic Acid (1950s)

One of the earliest methods for the epoxidation of 4-vinylcyclohexene utilized peracetic acid as the oxidizing agent. A study on the epoxidation of 4-vinyl-cyclohexene with 30% peroxyacetic acid in acetic ester, with the addition of sodium carbonate to maintain a weakly acidic pH, reported a yield of 85% and a purity of 99%.[2]

Experimental Protocol: Epoxidation with Peracetic Acid

The following protocol is a representative example of the peracetic acid-mediated epoxidation of 4-vinylcyclohexene:

-

Materials: 4-vinylcyclohexene (4-VCH), 30% peroxyacetic acid, acetic ester (solvent), sodium carbonate.

-

Procedure:

-

In a suitable reaction vessel, a solution of 4-vinylcyclohexene in acetic ester is prepared.

-

Sodium carbonate is added to the reaction mixture.

-

30% peroxyacetic acid is added dropwise to the stirred solution. The simultaneous addition of sodium carbonate and peroxyacetic acid is crucial for maintaining a weakly acidic environment, which favors a higher product yield.[2]

-

The reaction is allowed to proceed for a specified time at a controlled temperature.

-

Upon completion, the reaction mixture is worked up to isolate and purify the this compound.

-

Optimal reaction conditions reported include a reaction temperature of 45°C and a reaction time of 2.0 hours.[2]

Catalytic Epoxidation with Manganese(III) Salen Complexes (1980s)

The 1980s saw the advent of catalytic methods for epoxidation, with manganese(III) salen complexes emerging as effective catalysts. These complexes, in conjunction with an oxidant, facilitate the enantioselective epoxidation of unfunctionalized olefins, including 4-vinylcyclohexene. The Jacobsen-Katsuki epoxidation is a notable example of this type of reaction.[3]

Experimental Protocol: Jacobsen-Katsuki Epoxidation (General)

-

Materials: Alkene (e.g., 4-vinylcyclohexene), chiral manganese(III) salen catalyst (Jacobsen's catalyst), oxidant (e.g., sodium hypochlorite (B82951) solution, m-CPBA), axial donor ligand (e.g., pyridine (B92270) N-oxide), solvent (e.g., dichloromethane).

-

Procedure:

-

The alkene and the manganese(III) salen catalyst are dissolved in the solvent.

-

The axial donor ligand is added to the mixture.

-

The oxidant is added, often slowly, to the reaction mixture at a controlled temperature (typically 0 °C to room temperature).

-

The reaction progress is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

After the reaction is complete, the catalyst is typically removed by filtration, and the product is isolated and purified using standard techniques like column chromatography.

-

The choice of solvent, oxidant, and axial ligand can significantly influence the reaction's yield and enantioselectivity.[3]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is presented in the tables below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₁₂O | [4] |

| Molecular Weight | 124.18 g/mol | [4] |

| CAS Number | 106-86-5 | [4] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Odor | Mild, slightly sweet | [1] |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Data | Reference |

| ¹H NMR | Available | [5] |

| ¹³C NMR | Available | |

| Infrared (IR) | Available | [4] |

| Mass Spectrometry (MS) | Available |

Synthesis Workflow and Reaction Mechanisms

The synthesis of this compound from 4-vinylcyclohexene via epoxidation is a fundamental transformation in organic chemistry. The following diagrams illustrate the general workflow and the proposed "butterfly" mechanism for epoxidation using a peroxy acid like m-CPBA.

Biological Activity and Relevance to Drug Development

This compound is a known metabolite of 4-vinylcyclohexene, a compound produced during the catalytic dimerization of 1,3-butadiene.[6] The metabolism of 4-vinylcyclohexene to its epoxide metabolites is a critical step in its toxicity.

Studies have shown that this compound exhibits greater toxicity to mouse oocytes than its parent compound, 4-vinylcyclohexene.[6] This ovotoxicity is a significant concern and has been the subject of toxicological research. The mechanism of this toxicity is believed to involve the alkylating properties of the epoxide ring, which can react with cellular macromolecules.

While specific interactions with signaling pathways have not been extensively detailed in publicly available literature, the known reactivity of epoxides with nucleophilic biomolecules such as DNA and proteins suggests potential for interference with various cellular processes. For drug development professionals, understanding the metabolic fate and toxicological profile of such compounds is crucial, especially when considering them as intermediates or potential impurities in pharmaceutical manufacturing. The metabolism of 4-vinylcyclohexene to this compound is mediated by cytochrome P450 enzymes.[6] This metabolic activation highlights a potential area for studying drug-drug interactions and individual variations in susceptibility to toxicity.

The metabolism of 4-vinylcyclohexene and the subsequent actions of its epoxide metabolites can be represented in a simplified pathway.

Conclusion

This compound has a rich history rooted in the development of polymer chemistry. From its initial synthesis using stoichiometric oxidants to the more refined catalytic methods, the preparation of this versatile molecule has evolved significantly. While its primary applications have been in materials science, its role as a metabolite of an industrial chemical and its associated toxicity warrant careful consideration, particularly for those in the fields of toxicology and drug development. Further research into the specific molecular mechanisms of its biological activity could unveil its impact on cellular signaling pathways, providing a more complete understanding of this historically significant and chemically useful compound.

References

- 1. Page loading... [wap.guidechem.com]

- 2. researchgate.net [researchgate.net]

- 3. Jacobsen epoxidation | OpenOChem Learn [learn.openochem.org]

- 4. This compound [webbook.nist.gov]

- 5. This compound(106-86-5) 1H NMR [m.chemicalbook.com]

- 6. 4-Vinylcyclohexene - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

Navigating the Landscape of Naturally Occurring 1,2-Epoxy-4-vinylcyclohexane Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the natural occurrence of structural analogs of 1,2-epoxy-4-vinylcyclohexane. While this compound itself is a synthetic compound not known to occur in nature, a variety of structurally related cyclohexane (B81311) epoxides are biosynthesized by a range of organisms, from plants to fungi. These natural analogs exhibit a spectrum of biological activities, making them of significant interest for drug discovery and development. This document summarizes key quantitative data, details experimental protocols for isolation, and visualizes relevant biochemical pathways and experimental workflows.

Natural Occurrence of Cyclohexane Epoxide Analogs

While direct natural sources of this compound have not been identified, a diverse array of analogous compounds, characterized by a cyclohexane ring with an epoxide functional group, are found in various natural sources. These compounds are often products of secondary metabolism in plants and fungi. Notable examples include crotepoxide (B1218518), pipoxide, boesenoxide, and limonene (B3431351) oxide.

Quantitative Data on Natural Occurrence

The following table summarizes the quantitative data available for the occurrence of representative this compound analogs in their natural sources.

| Compound | Natural Source | Part of Organism | Method of Extraction | Yield/Concentration | Reference(s) |

| Crotepoxide | Croton macrostachyus | Berries | Soxhlet extraction | From 150g of dried berries: 3.5g of chloroform (B151607) crude extract | [1][2][3] |

| Limonene Oxide (cis) | Citrus limon (Lemon) | Peel | Cold pressing | 0.79% of essential oil | [4] |

| Limonene Oxide (trans) | Citrus limon (Lemon) | Peel | Cold pressing | 0.70% of essential oil | [4] |

| Limonene (precursor) | Citrus species | Rind/Peel | Various | 32% to 98% of essential oil | [5][6][7] |

Experimental Protocols: Isolation of Crotepoxide

This section details the experimental protocol for the isolation of crotepoxide from the berries of Croton macrostachyus, a representative example of the isolation of a naturally occurring cyclohexane epoxide.

2.1. Plant Material Collection and Preparation

Fresh berries of Croton macrostachyus are collected and air-dried in a shaded area to prevent the degradation of thermolabile compounds. The dried berries are then ground into a fine powder to increase the surface area for efficient solvent extraction.[1]

2.2. Extraction

A Soxhlet apparatus is used for the sequential extraction of the powdered plant material.[1]

-

The powdered berries (150 g) are first extracted with petroleum ether to remove nonpolar compounds.[1]

-

Following the petroleum ether extraction, the plant material is subsequently extracted with chloroform.[1]

-

The resulting chloroform extract is then concentrated under reduced pressure using a rotary evaporator to yield the crude chloroform extract (3.5 g).[1]

2.3. Chromatographic Separation

The crude chloroform extract is subjected to column chromatography for the purification of crotepoxide.[1]

-

A portion of the crude extract is adsorbed onto silica (B1680970) gel.[1]

-

This is then loaded onto a silica gel column packed in a suitable solvent.[1]

-

The column is eluted with a solvent system of chloroform and ethyl acetate, with a gradually increasing polarity.[1]

-

Fractions are collected and monitored by thin-layer chromatography (TLC).[1]

-

Fractions containing the compound of interest are combined and concentrated to yield purified crotepoxide.[1]

The workflow for this isolation process is visualized in the diagram below.

Biosynthetic Pathway: Chemoenzymatic Epoxidation of Limonene

While the complete biosynthetic pathways for many complex cyclohexane epoxides like crotepoxide are not fully elucidated, the formation of simpler analogs like limonene oxide is well-understood and serves as a model. The chemoenzymatic epoxidation of limonene is a key process that can occur both in nature and in biocatalytic applications. This pathway involves the enzymatic formation of a peroxy acid, which then acts as an oxidizing agent to form the epoxide.

The diagram below illustrates the key steps in the lipase-catalyzed epoxidation of limonene.

References

- 1. phytojournal.com [phytojournal.com]

- 2. researchgate.net [researchgate.net]

- 3. phytojournal.com [phytojournal.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Citrus Essential Oils in Aromatherapy: Therapeutic Effects and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Citrus Essential Oils (CEOs) and Their Applications in Food: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Cationic Ring-Opening Polymerization of 1,2-Epoxy-4-vinylcyclohexane

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the cationic ring-opening polymerization of 1,2-epoxy-4-vinylcyclohexane, a versatile monomer for the synthesis of advanced polymers with potential applications in drug delivery, biomaterials, and specialty coatings.

Introduction

This compound, also known as 4-vinylcyclohexene (B86511) oxide, is a unique bifunctional monomer containing both a reactive epoxide ring and a vinyl group. This dual functionality allows for selective polymerization through different mechanisms. The epoxide moiety can undergo cationic ring-opening polymerization to yield a polyether backbone, while the vinyl group can be reserved for subsequent modifications or participate in other polymerization types like free-radical polymerization. This versatility makes it a valuable building block for creating polymers with tailored properties.

The cationic ring-opening polymerization of the epoxide group is of particular interest as it proceeds with low shrinkage and can be initiated by either light (photoinitiation) or heat (thermal initiation), offering process flexibility. The resulting poly(4-vinylcyclohexene oxide) possesses pendant vinyl groups along the polymer chain, which can be further functionalized, for example, to attach bioactive molecules or to create cross-linked networks.

Reaction Mechanism and Kinetics

The cationic ring-opening polymerization of epoxides is a chain-growth process that involves initiation, propagation, and termination steps. The reaction is initiated by a strong acid, which can be generated from a photoinitiator upon UV irradiation or from a thermal initiator upon heating.

Initiation: The initiator generates a cationic species (e.g., a proton or a carbocation) that attacks the oxygen atom of the epoxide ring, leading to the formation of a reactive oxonium ion.

Propagation: The oxonium ion is highly strained and susceptible to nucleophilic attack by another monomer molecule. This results in the opening of the epoxide ring and the formation of a new oxonium ion at the end of the growing polymer chain.

Chain Transfer and Termination: Chain transfer can occur to the monomer or other nucleophilic species present in the reaction mixture. Termination can happen through recombination with the counter-ion or reaction with impurities. In some "living" polymerization systems, termination and chain transfer are minimized, allowing for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions.[1]

The kinetics of the polymerization are influenced by several factors, including the type and concentration of the initiator, temperature, and the presence of any impurities or additives. Generally, a higher initiator concentration leads to a faster polymerization rate but may result in a lower average molecular weight.[2]

Experimental Protocols

The following protocols are representative examples for the photoinitiated and thermally initiated cationic ring-opening polymerization of this compound.

Protocol 1: Photoinitiated Cationic Ring-Opening Polymerization

This protocol describes the UV-induced polymerization of this compound using a diaryliodonium salt as a photoinitiator.

Materials:

-

This compound (purified by distillation over CaH₂)

-

Diaryliodonium hexafluoroantimonate (or a similar onium salt photoinitiator)

-

Dichloromethane (B109758) (anhydrous)

-

Nitrogen gas

-

UV curing system (e.g., medium-pressure mercury lamp)

-

Schlenk flask or similar reaction vessel with a quartz window

-

Magnetic stirrer

Procedure:

-

Preparation of the Reaction Mixture:

-

In a clean, dry Schlenk flask under a nitrogen atmosphere, dissolve the desired amount of diaryliodonium hexafluoroantimonate photoinitiator in anhydrous dichloromethane. A typical concentration is 1 mol% relative to the monomer.

-

Add the purified this compound monomer to the initiator solution. The monomer concentration can be varied, but a typical starting point is a 50% (v/v) solution in dichloromethane.

-

Stir the mixture at room temperature until the initiator is completely dissolved and the solution is homogeneous.

-

-

Polymerization:

-

Position the reaction flask under the UV lamp of the curing system. Ensure the quartz window is facing the light source.

-

Irradiate the solution with UV light (e.g., 320-500 nm) while stirring. The irradiation time will depend on the lamp intensity, initiator concentration, and desired conversion. Monitor the reaction progress by taking aliquots at different time points and analyzing them by techniques such as FT-IR spectroscopy (monitoring the disappearance of the epoxide peak).

-

-

Termination and Purification:

-

After the desired reaction time, terminate the polymerization by adding a small amount of methanol to quench the active cationic species.

-

Precipitate the polymer by pouring the reaction mixture into a large excess of cold methanol with vigorous stirring.

-

Collect the precipitated polymer by filtration.

-

Wash the polymer multiple times with fresh methanol to remove any unreacted monomer and initiator residues.

-

Dry the polymer under vacuum at a moderate temperature (e.g., 40-50 °C) to a constant weight.

-

-

Characterization:

-

Determine the molecular weight (Mn, Mw) and polydispersity index (PDI) of the polymer by Gel Permeation Chromatography (GPC).

-

Analyze the thermal properties, such as the glass transition temperature (Tg), using Differential Scanning Calorimetry (DSC).

-

Confirm the polymer structure using ¹H NMR and FT-IR spectroscopy.

-

Protocol 2: Thermally Initiated Cationic Ring-Opening Polymerization

This protocol outlines the heat-induced polymerization of this compound using a benzylsulfonium salt as a thermal initiator.

Materials:

-

This compound (purified by distillation over CaH₂)

-

Benzylsulfonium hexafluoroantimonate (or a similar thermal initiator)

-

Anhydrous solvent (e.g., dichloromethane or bulk polymerization)

-

Methanol

-

Nitrogen gas

-

Schlenk flask or sealed reaction vial

-

Oil bath or heating mantle with temperature control

-

Magnetic stirrer

Procedure:

-

Preparation of the Reaction Mixture:

-

In a clean, dry Schlenk flask or sealed vial under a nitrogen atmosphere, add the desired amount of benzylsulfonium hexafluoroantimonate thermal initiator. A typical concentration is 1-3 wt% relative to the monomer.[3]

-

Add the purified this compound monomer. The reaction can be performed in bulk or in an anhydrous solvent like dichloromethane.

-

Stir the mixture at room temperature until the initiator is dissolved or homogeneously dispersed.

-

-

Polymerization:

-

Immerse the reaction vessel in a preheated oil bath set to the desired temperature (e.g., 150 °C).[3]

-

Stir the reaction mixture for the specified duration. The reaction time will depend on the temperature, initiator concentration, and desired conversion.

-

-

Termination and Purification:

-

After the polymerization is complete, cool the reaction mixture to room temperature.

-

If the reaction was performed in a solvent, precipitate the polymer in a large excess of cold methanol. If it was a bulk polymerization, dissolve the viscous polymer in a minimal amount of dichloromethane before precipitation.

-

Collect the polymer by filtration and wash it thoroughly with methanol.

-